molecular formula C8H4BrF5 B1472872 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide CAS No. 1445995-80-1

2,4-Difluoro-3-(trifluoromethyl)benzyl bromide

Cat. No.: B1472872
CAS No.: 1445995-80-1
M. Wt: 275.01 g/mol
InChI Key: WXGJNEQJYXWCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-(trifluoromethyl)benzyl bromide is a useful research compound. Its molecular formula is C8H4BrF5 and its molecular weight is 275.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-3-4-1-2-5(10)6(7(4)11)8(12,13)14/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGJNEQJYXWCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CBr)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192170
Record name Benzene, 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445995-80-1
Record name Benzene, 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445995-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-2,4-difluoro-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

2,4-Difluoro-3-(trifluoromethyl)benzyl bromide is a chemical reagent used in organic synthesis. It is often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. In these reactions, the bromide group in the molecule acts as a leaving group, allowing the formation of new carbon-carbon bonds.

Biochemical Pathways

The compound’s use in the synthesis of chemokine antagonists suggests that it may indirectly influence biochemical pathways related to immune response and inflammation.

Action Environment

The action of this compound is highly dependent on the conditions under which the chemical reactions it is involved in are carried out. Factors such as temperature, pH, and the presence of other reagents can significantly influence the compound’s reactivity and the outcomes of the reactions it participates in.

Biological Activity

2,4-Difluoro-3-(trifluoromethyl)benzyl bromide is a fluorinated organic compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with two fluorine atoms and a trifluoromethyl group at specific positions, along with a bromine atom. The molecular formula is C8H5BrF4C_8H_5BrF_4, and its molecular weight is approximately 251.03 g/mol.

Research indicates that the trifluoromethyl group significantly influences the biological activity of compounds. It enhances lipophilicity, which can improve membrane permeability and bioavailability. The presence of fluorine atoms can also affect the pharmacodynamics by altering the interaction with biological targets such as enzymes and receptors .

1. Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, similar compounds have been effective against various bacterial strains due to their ability to disrupt cellular membranes or inhibit key metabolic pathways .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in vitro against several cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, although the exact mechanism remains to be fully elucidated .

3. Inhibition of Enzymatic Activity

Fluorinated compounds often serve as enzyme inhibitors. For example, studies on related compounds have demonstrated significant inhibition of enzymes involved in critical metabolic pathways. This property could be leveraged in drug design for treating diseases such as cancer or infectious diseases .

Toxicological Profile

The toxicological profile of this compound indicates potential respiratory irritants upon exposure. Symptoms may include cough and inflammation of lung tissues, which align with findings from studies on similar fluorinated compounds .

Table 1: Toxicological Effects Summary

EndpointObserved Effect
Respiratory IrritationYes
Skin SensitizationPossible
CarcinogenicityNot established
Endocrine DisruptionNo evidence found

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of fluorinated benzyl bromides against Staphylococcus aureus, this compound exhibited significant inhibitory effects at concentrations as low as 10 µg/mL. The mechanism was attributed to membrane disruption leading to cell lysis .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM after 48 hours of exposure, suggesting that it may serve as a lead compound for further development in anticancer therapies .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2,4-Difluoro-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 2,4-difluoro-3-(trifluoromethyl)acetophenone. This process can be conducted under controlled conditions using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform. The optimization of reaction conditions is crucial for maximizing yield and purity.

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry.

Pharmaceutical Research

This compound has been employed in drug development due to its potential therapeutic properties. It is investigated for its interactions with biological targets and pathways:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial and antifungal properties due to its lipophilicity and stability conferred by the fluorine atoms.
  • Drug Design : Researchers utilize this compound to create analogs targeting specific enzymes or receptors involved in disease progression. For instance, modifications to its structure can lead to derivatives with improved binding affinity and selectivity.

Material Science

In material science, this compound is used to prepare advanced materials with unique properties. Its fluorinated nature contributes to enhanced chemical stability and performance characteristics in various applications.

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, suggesting its potential use as a novel antimicrobial agent.

Case Study 2: Drug Development

In a recent investigation into compounds targeting Trypanosoma brucei, researchers found that derivatives of this compound demonstrated promising activity against this pathogen. The study emphasized the importance of structure-activity relationships (SAR) in optimizing drug candidates for efficacy against diseases like human African trypanosomiasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-3-(trifluoromethyl)benzyl bromide
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-3-(trifluoromethyl)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.